molecular formula C20H20N2O6 B299501 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

Número de catálogo: B299501
Peso molecular: 384.4 g/mol
Clave InChI: NPTNEWLDOSLYPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression has been observed in a variety of tumors. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mecanismo De Acción

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and cell death. This compound has been shown to induce mitotic spindle defects and delay mitotic progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential as a cancer therapy, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, but it may also inhibit other kinases at high concentrations. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in some assays.

Direcciones Futuras

There are several future directions for the study of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of this compound as a clinical therapy for cancer is a promising direction for future research.

Métodos De Síntesis

The synthesis of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 3,4-methylenedioxybenzaldehyde, which is converted to the corresponding acid through a series of reactions. The acid is then coupled with N-(4-bromo-2-fluorophenyl)acetamide to yield the intermediate. The intermediate is then coupled with 4-morpholinyl-2-oxoethylamine to yield the final product, this compound.

Aplicaciones Científicas De Investigación

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

Propiedades

Fórmula molecular

C20H20N2O6

Peso molecular

384.4 g/mol

Nombre IUPAC

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H20N2O6/c23-19(22-7-9-25-10-8-22)12-26-16-4-2-15(3-5-16)21-20(24)14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,21,24)

Clave InChI

NPTNEWLDOSLYPI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

SMILES canónico

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.